4H-thieno[3,2-b]pyrrole
Overview
Description
4H-thieno[3,2-b]pyrrole is a heterocyclic compound that consists of a fused ring system containing both thiophene and pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method is the Fiesselmann reaction, which involves the cyclization of 4-azido-5-arylthiophene-2-carboxylates under photochemical or thermal conditions . Another approach involves the use of N-substituted thienopyrrolecarboxylate esters, which are converted to carboxylic acids through alkaline hydrolysis, followed by amidation reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including acylation, oxidation, and substitution reactions. For instance, acylation of 4-substituted this compound-5-carbohydrazides with chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride yields mixed bis-acylhydrazines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include chloroacetyl chloride, dichloroacetyl chloride, methacryloyl chloride, and hydrazine hydrate. Reaction conditions often involve boiling ethanol for hydrazide formation and lead tetraacetate for oxidation reactions .
Major Products: The major products formed from these reactions include various acylhydrazines, diazenes, and functionalized derivatives that can be further modified for specific applications .
Scientific Research Applications
4H-thieno[3,2-b]pyrrole has been extensively studied for its applications in medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, derivatives of this compound have shown activity against hepatitis C virus, chikungunya virus, and various neurotropic viruses . Additionally, thieno[3,2-b]pyrrole-based acceptors have been employed in high-performance polymer solar cells, achieving significant power conversion efficiencies .
Mechanism of Action
The mechanism of action of 4H-thieno[3,2-b]pyrrole derivatives often involves inhibition of specific enzymes or proteins. For example, some derivatives act as allosteric inhibitors of the RNA-dependent RNA polymerase of hepatitis C virus . Others inhibit lysine-specific demethylases, which regulate DNA methylation and are potential targets for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4H-thieno[3,2-b]pyrrole include dithieno[3,2-b:2’,3’-d]pyrrole and pyrrolo[3,2-b]pyrrole-1,4-dione . These compounds share structural similarities but differ in their electronic properties and reactivity.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents .
Properties
IUPAC Name |
4H-thieno[3,2-b]pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-7-5-2-4-8-6(1)5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAIOCIOSRZZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508321 | |
Record name | 4H-Thieno[3,2-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250-94-2 | |
Record name | 4H-Thieno[3,2-b]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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